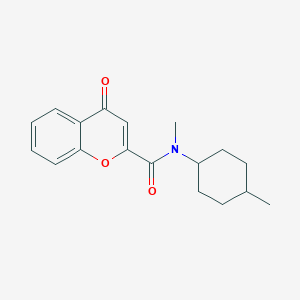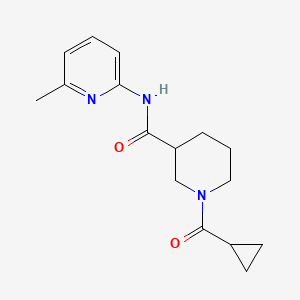
1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, also known as CPPC, is a synthetic compound that belongs to the class of piperidine carboxamides. CPPC is a relatively new compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is not fully understood. However, it has been reported to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has also been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been reported to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in lab experiments is its high potency and selectivity. 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been shown to have a high affinity for COX-2, which makes it a potent inhibitor of this enzyme. However, one of the limitations of using 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide. One area of interest is the development of novel 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential applications of 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide and its potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide can be synthesized through a multi-step reaction process. The first step involves the reaction of cyclopropanecarbonyl chloride with 6-methylpyridin-2-amine to form N-(6-methylpyridin-2-yl)cyclopropanecarboxamide. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide. The overall yield of 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide synthesis is around 40%.
Applications De Recherche Scientifique
1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. 1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-4-2-6-14(17-11)18-15(20)13-5-3-9-19(10-13)16(21)12-7-8-12/h2,4,6,12-13H,3,5,7-10H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSBZPPGWJBYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

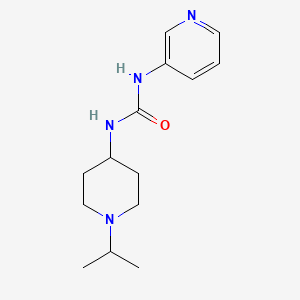
![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)


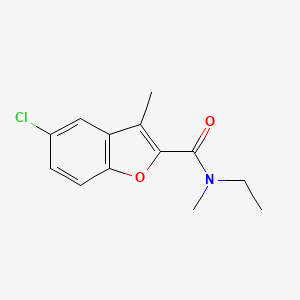
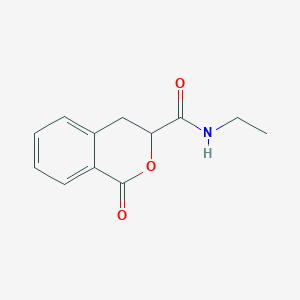

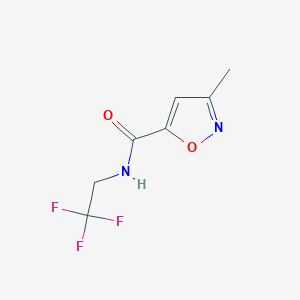
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
